N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that draws interest from various scientific fields due to its multifaceted chemical structure and potential applications. This compound consists of multiple functional groups, including thiadiazole, oxadiazole, azetidine, and acetamide moieties, contributing to its diverse chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multistep synthetic routes. One common approach starts with the formation of the ethylthio group on the thiadiazole ring, followed by coupling with the 3-methyl-1,2,4-oxadiazole derivative. This intermediate is then reacted with azetidine-1-yl acetic acid to yield the final compound. Each step requires specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts or reagents like thionyl chloride, triethylamine, and dimethylformamide.
Industrial Production Methods
Industrial production of this compound on a larger scale would involve optimization of the synthetic route for maximum yield and purity. This includes scaling up the reaction volumes, optimizing the use of solvents and reagents, and employing efficient purification techniques such as crystallization and chromatography. Automation and continuous flow processes may be used to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : The ethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: : Nucleophilic substitution reactions can occur at the thiadiazole ring.
Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Examples include amines and thiols.
Acids and Bases: : Hydrochloric acid and sodium hydroxide for hydrolysis.
Major Products Formed
Depending on the reaction conditions and reagents, major products can include sulfoxides, sulfones, substituted thiadiazoles, and carboxylic acids.
Scientific Research Applications
This compound finds applications in various scientific research fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis and the development of new materials.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: : Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The specific mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate depends on its application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or expression. The ethylthio and oxadiazole moieties can play a critical role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate include other thiadiazole and oxadiazole derivatives. Compared to these, the unique combination of functional groups in this compound may offer enhanced reactivity, stability, or biological activity. Similar compounds might include:
N-(5-methylthio-1,3,4-thiadiazol-2-yl)-acetamide
3-(3-ethyl-1,2,4-oxadiazol-5-yl)-azetidine
Various derivatives of azetidine-1-yl acetamide
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S2.C2H2O4/c1-3-21-12-16-15-11(22-12)14-9(19)6-18-4-8(5-18)10-13-7(2)17-20-10;3-1(4)2(5)6/h8H,3-6H2,1-2H3,(H,14,15,19);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSZGRVHFJTREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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